molecular formula C25H27ClN2O5 B12174931 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12174931
M. Wt: 470.9 g/mol
InChI Key: WZSKZYCDVUZZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule that features a benzazepine core, a piperidine ring, and a chlorophenyl group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, including the formation of the benzazepine core, the introduction of the piperidine ring, and the attachment of the chlorophenyl group. One common synthetic route involves:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylacetic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzazepine core.

    Attachment of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced using a chlorophenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one:

    Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can be compared with other similar compounds, such as:

    3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7-methoxy-4-methyl-2H-chromen-2-one: This compound has a chromenone core instead of a benzazepine core.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a triazole ring and a bromophenyl group instead of a chlorophenyl group.

The uniqueness of This compound lies in its specific combination of functional groups and its potential pharmacological properties, which may differ from those of similar compounds.

Properties

Molecular Formula

C25H27ClN2O5

Molecular Weight

470.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H27ClN2O5/c1-32-21-13-17-7-10-28(23(29)15-18(17)14-22(21)33-2)16-24(30)27-11-8-25(31,9-12-27)19-3-5-20(26)6-4-19/h3-7,10,13-14,31H,8-9,11-12,15-16H2,1-2H3

InChI Key

WZSKZYCDVUZZHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.